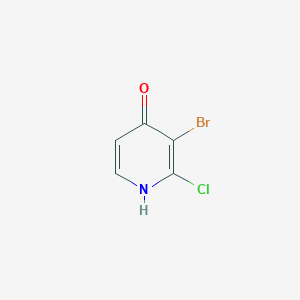

3-Bromo-2-chloropyridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFWCVWUCXALOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Bromo 2 Chloropyridin 4 Ol

Retrosynthetic Analysis of 3-Bromo-2-chloropyridin-4-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-halogen and carbon-hydroxyl bonds.

Three logical bond disconnections guide the potential synthetic routes:

C-Br Bond: Disconnecting the bromine at position 3 suggests a precursor like 2-chloropyridin-4-ol , which would then undergo a regioselective bromination.

C-Cl Bond: Alternatively, disconnecting the chlorine at position 2 points to 3-bromopyridin-4-ol as an intermediate, requiring a subsequent chlorination step.

C-OH Bond: A disconnection of the hydroxyl group at position 4 leads to a dihalogenated precursor such as 3-bromo-2-chloropyridine (B150940) . The introduction of the hydroxyl group would be the final step.

These disconnections map out three primary strategic pathways to the target molecule, each relying on the controlled introduction of the three key functional groups onto the pyridine (B92270) scaffold.

Precursor Synthesis Approaches to this compound

The synthesis of appropriately substituted precursors is a critical phase in the construction of the target molecule. This involves the preparation of halogenated pyridine intermediates and the subsequent introduction of the hydroxyl group.

Synthesis of Halogenated Pyridine Intermediates

Halogenated pyridines are essential intermediates for a wide range of applications, including pharmaceuticals and agrochemicals. nih.gov However, the synthesis of these intermediates can be challenging. Pyridine is an electron-deficient heterocycle, which makes it resistant to electrophilic aromatic substitution, often requiring harsh conditions like high temperatures and the use of strong acids or Lewis acids. chemrxiv.orgyoutube.com These conditions can lead to mixtures of regioisomers. chemrxiv.org

To overcome these challenges, several strategies have been developed:

Metalation-Halogenation: This sequence involves deprotonation with a strong base followed by quenching with a halogen source. This method often requires directing groups to achieve reliable regioselectivity at the 3-position. chemrxiv.org

Zincke Imine Intermediates: A modern approach involves a ring-opening, halogenation, and ring-closing sequence. nih.gov The pyridine is temporarily transformed into a reactive Zincke imine, which is an electron-rich alkene that readily undergoes regioselective halogenation under mild conditions. nih.govchemrxiv.org This method has proven effective for the 3-selective halogenation of a diverse set of pyridines. chemrxiv.org

Sandmeyer Reaction: For pyridines bearing an amino group, a diazotization reaction followed by treatment with a copper(I) halide (Sandmeyer reaction) can be an effective way to introduce a halogen. For instance, synthesizing 3-bromo-2-chloropyridine can start from 3-amino-2-chloropyridine. sigmaaldrich.com A similar process is used to convert 2-amino-4-chloropyridine (B16104) into 5-bromo-2,4-dichloropyridine (B1280864) through bromination and then a diazotization-chlorination sequence. google.com

These methods provide access to key halogenated intermediates required for the different retrosynthetic pathways.

Methodologies for Introduction of the Hydroxyl Group

Introducing a hydroxyl group onto the pyridine ring, particularly at the 4-position, is a key transformation. Pyridin-4-ols exist in equilibrium with their tautomeric form, pyridin-4(1H)-ones. This transformation can be achieved through several methods:

Nucleophilic Substitution: A halogen or other suitable leaving group at the 4-position of the pyridine ring can be displaced by a hydroxide (B78521) source. This is a common strategy for synthesizing pyridinols.

From Amino Pyridines: An amino group can be converted to a hydroxyl group via diazotization to form a diazonium salt, which is then hydrolyzed with water. This is an effective route, for example, in converting a substituted 4-aminopyridine (B3432731) to the corresponding pyridin-4-ol.

Pyridine N-Oxide Rearrangement: Pyridine N-oxides can be rearranged to form pyridinols. For instance, treatment with acetic anhydride (B1165640) can lead to 2-acetoxypyridines, which can then be hydrolyzed. While this typically favors the 2-position, specific substitution patterns can influence the regiochemical outcome.

The choice of method depends on the specific precursor and the compatibility of other functional groups present on the pyridine ring.

Direct Synthesis Methodologies for this compound

Direct synthesis involves starting with a pyridinol scaffold and sequentially introducing the halogen atoms. This approach takes advantage of the altered reactivity of the pyridinol ring compared to pyridine itself.

Halogenation Reactions on Pyridinol Scaffolds

The pyridin-4-ol tautomer, pyridin-4(1H)-one, is an electron-rich system, making it more susceptible to electrophilic aromatic substitution than pyridine. This enhanced reactivity allows for halogenation under milder conditions. Standard halogenating agents are typically employed for these transformations.

| Halogenating Agent | Target Halogen | Typical Conditions |

| N-Bromosuccinimide (NBS) | Bromine | Acetonitrile or DMF, room temperature or gentle heating |

| N-Chlorosuccinimide (NCS) | Chlorine | Acetonitrile or various organic solvents, often requires heating |

| Bromine (Br₂) | Bromine | Often used with a solvent like acetic acid or carbon tetrachloride |

| Chlorine (Cl₂) | Chlorine | Gaseous reagent, requires careful handling and specific reactor setups |

The reaction sequence is crucial. For instance, one could start with 2-chloropyridin-4-ol and perform a bromination, or start with 3-bromopyridin-4-ol and perform a chlorination. The existing substituents on the ring will dictate the position of the incoming halogen.

Regioselectivity Considerations in Chlorination and Bromination of Pyridines

Regioselectivity is paramount in the synthesis of polysubstituted pyridines like this compound. The outcome of halogenation is governed by the electronic and steric effects of the substituents already present on the ring.

Activating and Directing Effects: The hydroxyl group at position 4 is a strong activating group and is ortho, para-directing. Since the para position is occupied by the ring nitrogen, it strongly directs incoming electrophiles to the ortho positions (C3 and C5).

Deactivating and Directing Effects: Halogens are deactivating groups but are also ortho, para-directing. A chlorine atom at position 2 would direct incoming electrophiles to positions 3, 5, and 1 (nitrogen).

Synthetic Scenario:

If one starts with 2-chloropyridin-4-ol , the powerful activating and directing effect of the C4-hydroxyl group dominates. It strongly directs the incoming electrophile (e.g., from NBS) to the C3 and C5 positions. Bromination is therefore highly likely to occur at either C3 or C5. Steric hindrance from the adjacent chlorine at C2 may slightly disfavor the C3 position, but the electronic activation from the hydroxyl group is typically the controlling factor.

Recent studies on pyridine halogenation highlight that the nature of the halogenating agent and reaction conditions can subtly alter the regiochemical outcome. For example, in some systems, bromination has been observed to be more selective than chlorination. chemrxiv.org The interplay between irreversible C-Cl bond formation (kinetic product) and potentially reversible C-Br bond formation (thermodynamic product) can also influence which regioisomer is favored. orgsyn.org Therefore, careful optimization of reaction conditions is necessary to achieve the desired 3-bromo-2-chloro substitution pattern.

Multi-component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. These reactions are distinguished by their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them ideal for constructing complex heterocyclic systems like substituted pyridines. mdpi.com

One of the most established MCRs for pyridine synthesis is the Hantzsch pyridine synthesis, which traditionally involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849). ijarsct.co.inroyalsocietypublishing.org A relevant variant for producing the pyridin-4-ol core is the Guareschi-Thorpe synthesis. This method utilizes a β-diester, ethyl cyanoacetate, and an ammonia source. rsc.org Adapting this reaction for this compound would likely require highly specialized and halogenated starting materials. A hypothetical approach could involve the condensation of a halogenated β-dicarbonyl compound with cyanoacetamide or a related nitrogen source. The reaction proceeds via a sequence of condensation, cyclization, and aromatization steps to yield the final hydroxyl-substituted pyridine ring. rsc.org

The development of novel MCRs continues to be an active area of research, with modern iterations focusing on solvent-free conditions or the use of environmentally benign catalysts to improve the green credentials of the synthesis. royalsocietypublishing.orgnih.gov

Table 1: Comparison of Selected Multi-component Reactions for Pyridine Synthesis

| Reaction Name | Typical Reactants | Key Feature | Applicability for this compound |

|---|---|---|---|

| Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia | Forms 1,4-dihydropyridine, which is then oxidized. royalsocietypublishing.org | Less direct for pyridin-4-ol core; requires specific precursors. |

| Guareschi-Thorpe Synthesis | β-diester, Cyanoacetate, Ammonia | Directly yields hydroxy-pyridines (pyridones). rsc.org | Highly relevant for forming the core pyridin-4-ol structure. |

| Boger Reaction | Electron-deficient heterodienes and enamines | Inverse-electron-demand Diels-Alder reaction. | Versatile for highly substituted pyridines, offering good control. chempedia.info |

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for organic synthesis, enabling reactions with high efficiency, selectivity, and milder conditions than stoichiometric methods. Both transition-metal catalysis and organocatalysis provide distinct avenues for the construction and functionalization of the pyridine ring system.

While transition metals can be used in cycloaddition reactions to form the pyridine ring, they are more commonly employed to introduce substituents onto a pre-existing ring through cross-coupling reactions. For a molecule like this compound, a plausible synthetic route would involve the creation of a dihalopyridin-4-ol intermediate, followed by selective functionalization.

Palladium-catalyzed reactions are particularly prominent in this area. nih.gov For instance, a Suzuki or Stille coupling could be used to introduce a carbon-based substituent, although in this case, the goal is the specific halogenation pattern. More relevant are C-H activation and halogenation reactions. A 2-chloropyridin-4-ol precursor could potentially be brominated at the C3 position using a palladium catalyst to direct the regioselectivity, avoiding the formation of other isomers. Common palladium catalysts include Pd(PPh₃)₄ and Pd(OAc)₂. nih.gov Other transition metals like copper and ruthenium have also been utilized in pyridine synthesis and functionalization. organic-chemistry.org

Table 2: Overview of Relevant Transition Metal-Catalyzed Reactions

| Reaction Type | Metal Catalyst | Description | Potential Use |

|---|---|---|---|

| Suzuki Coupling | Palladium (Pd) | Couples an organoboron compound with a halide. nih.gov | Functionalization of a bromo- or chloro-pyridine precursor. |

| Heck Reaction | Palladium (Pd) | Couples an aryl halide with an alkene. nih.gov | Introduction of alkenyl groups, less direct for this target. |

| C-H Activation/Halogenation | Palladium (Pd), Ruthenium (Ru) | Direct functionalization of a C-H bond to a C-X bond. | Could selectively introduce the bromo or chloro group onto a pyridin-4-ol core. |

| Buchwald-Hartwig Amination | Palladium (Pd) | Forms a C-N bond between a halide and an amine. | Used to synthesize aminopyridines, a related class of compounds. |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. This field has emerged as a key pillar of green chemistry, avoiding the cost and toxicity associated with heavy metals. For pyridine synthesis, organocatalysts can activate substrates through the formation of intermediate iminium or enamine ions.

The formation of the pyridine ring from acyclic precursors can be facilitated by amine catalysts such as proline or its derivatives. These catalysts can promote condensation cascades between carbonyl compounds and ammonia sources, leading to cyclization and the formation of the heterocyclic core. For example, a DBU-promoted metal-free reaction has been reported for the synthesis of certain pyridine derivatives. organic-chemistry.org While specific examples leading directly to this compound are not prevalent in the literature, the general principles of organocatalysis could be applied to design a novel synthetic pathway. Such a strategy would involve the reaction of carefully chosen halogenated precursors in the presence of an appropriate organocatalyst to control the cyclization and dehydration steps.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com Key principles include the use of safer solvents, maximization of atom economy, and the use of catalytic reagents over stoichiometric ones. ijarsct.co.injocpr.com

The choice of solvent is critical to the environmental impact of a synthetic process. Many traditional organic solvents are volatile, toxic, and flammable. rsc.org Green chemistry encourages the use of safer alternatives. Water is an ideal green solvent, although the low solubility of many organic reactants can be a limitation. Other recommended solvents include ethanol, isopropanol, and acetone. Solvents to be avoided include chlorinated hydrocarbons (like dichloromethane (B109758) and chloroform) and aromatic hydrocarbons (like benzene (B151609) and toluene).

For pyridine synthesis, researchers have explored various green solvent systems. Deep Eutectic Solvents (DES) and ionic liquids are modern alternatives that are non-volatile and can offer unique reactivity, potentially improving yields and selectivity under milder conditions. ijarsct.co.in Furthermore, solvent-free, or neat, reaction conditions represent an ideal scenario, often facilitated by techniques like microwave irradiation or grinding, which can reduce reaction times and energy consumption. royalsocietypublishing.orgnih.gov

Table 3: Classification of Solvents for Green Chemistry

| Class | Examples | Environmental/Safety Profile |

|---|---|---|

| Recommended | Water, Ethanol, Acetone, Isopropanol | Low toxicity, biodegradable, renewable sources. |

| Usable | Heptane, Toluene, Acetonitrile | Have some hazards but can be used with controls. |

| Undesirable | Dichloromethane, Benzene, Diethyl ether, Chloroform | High toxicity, carcinogenic, environmentally persistent. |

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as additions and cycloadditions, are preferred over those that generate significant waste, like eliminations and substitutions involving protecting groups. primescholars.com

Spectroscopic and Computational Elucidation of 3 Bromo 2 Chloropyridin 4 Ol

Advanced Spectroscopic Characterization of 3-Bromo-2-chloropyridin-4-ol

Spectroscopic analysis provides an empirical foundation for the elucidation of the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer complementary information to confirm the connectivity, functional groups, and molecular formula of the compound.

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in this compound. The molecule is expected to exist in equilibrium with its tautomeric form, 3-bromo-2-chloro-1H-pyridin-4-one. The position of this equilibrium would significantly influence the observed chemical shifts.

¹H NMR: The proton NMR spectrum is anticipated to show two signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. The proton at the C5 position would likely appear as a doublet, coupled to the proton at the C6 position. The C6 proton would, in turn, appear as a doublet. An additional broad signal would be expected for the hydroxyl (-OH) proton, which can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms in the pyridine ring, as their chemical environments are unique. The carbon atom C4, attached to the hydroxyl group, is expected to be significantly deshielded. The carbons C2 and C3, bonded to the electronegative chlorine and bromine atoms, would also show downfield shifts.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H5 | 7.0 - 7.5 (d) | - |

| H6 | 7.8 - 8.3 (d) | - |

| OH | 10.0 - 12.0 (br s) | - |

| C2 | - | 145 - 150 |

| C3 | - | 110 - 115 |

| C4 | - | 160 - 165 |

| C5 | - | 115 - 120 |

| C6 | - | 140 - 145 |

Note: Predicted values are illustrative and based on typical shifts for substituted pyridines. Actual values may vary. (d = doublet, br s = broad singlet).

IR and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, these spectra would provide key information about the bonds present.

The IR spectrum would be dominated by a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a series of complex bands corresponding to C=C and C-N stretching vibrations of the pyridine ring. The C-O stretching vibration would be expected around 1200-1300 cm⁻¹. The vibrations for the C-Cl and C-Br bonds would be found at lower wavenumbers, typically in the 600-800 cm⁻¹ and 500-600 cm⁻¹ regions, respectively.

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the pyridine ring.

Table 2: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C / C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| C-O Stretch | 1200 - 1300 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

Note: These are expected frequency ranges for the specified functional groups.

Mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound, as well as to gain insight into its structure through fragmentation analysis.

The high-resolution mass spectrum of this compound (C₅H₃BrClNO) would show a characteristic isotopic pattern for the molecular ion [M]⁺. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance) would result in a complex cluster of peaks for the molecular ion and any fragments containing these halogens. The most abundant peaks in the molecular ion cluster would be expected at m/z 207, 209, and 211.

The fragmentation pattern would likely involve initial losses of small, stable molecules or radicals. Common fragmentation pathways for hydroxypyridines include the loss of carbon monoxide (CO) and hydrogen cyanide (HCN). The molecule could also undergo fragmentation through the loss of a chlorine or bromine radical, leading to significant daughter ions.

Computational Chemistry and Theoretical Investigations of this compound

Theoretical calculations provide a powerful lens through which to examine the molecular properties of this compound at an electronic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry and electronic properties of molecules. Using a functional such as B3LYP with a basis set like 6-311++G(d,p), the molecular structure of this compound can be optimized to its lowest energy conformation. mdpi.com

These calculations would provide precise bond lengths, bond angles, and dihedral angles. The results are expected to show a planar pyridine ring, with bond lengths and angles influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine and bromine atoms and the electron-donating character of the hydroxyl group would lead to specific distortions in the ring geometry and charge distribution compared to unsubstituted pyridine. researchgate.net Analysis of the molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electronegative oxygen, chlorine, and bromine atoms as sites susceptible to electrophilic attack.

Frontier Molecular Orbital (FMO) theory is essential for understanding and predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for donating electrons in a reaction with an electrophile. The LUMO, conversely, would likely be distributed across the π-antibonding system of the entire ring, representing the region where the molecule can accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive. Computational analysis of related chlorohydroxypyridines has shown that these molecules possess a significant HOMO-LUMO gap, which is indicative of their relative stability. ijesit.com

Table 3: Predicted FMO Properties for this compound

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.0 | Electron-donating ability |

| LUMO Energy | -0.5 to -1.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.5 to 6.5 | Chemical reactivity and kinetic stability |

Note: These values are illustrative, based on DFT calculations for analogous substituted pyridine systems.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, thereby predicting its reactive behavior. readthedocs.io The MEP surface illustrates the electrostatic potential on the electron density surface, providing a guide to the regions of a molecule that are rich or deficient in electrons. These regions are color-coded to indicate their electrostatic nature: red areas signify negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-deficient) and are prone to nucleophilic attack. Intermediate potentials are represented by shades of green and yellow.

For this compound, the MEP map reveals distinct regions of varying electrostatic potential that are critical for understanding its chemical reactivity. researchgate.net

Negative Potential Regions (Electrophilic Attack Sites): The most intense negative potential (deep red) is localized around the oxygen atom of the hydroxyl group due to its high electronegativity and the presence of lone pairs of electrons. The nitrogen atom of the pyridine ring also exhibits a significant negative potential, making it another primary site for electrophilic interaction, such as protonation. nih.gov These electron-rich zones are the most probable targets for approaching electrophiles.

Positive Potential Regions (Nucleophilic Attack Sites): A prominent region of high positive potential (deep blue) is centered on the hydrogen atom of the hydroxyl group. This significant electron deficiency makes it the most likely site for nucleophilic attack and a potent hydrogen bond donor. The hydrogen atoms attached to the pyridine ring also exhibit a lesser degree of positive potential.

Halogen Atoms: The bromine and chlorine atoms present a more complex electrostatic profile. While halogens are generally electronegative, they can exhibit a region of positive potential on their outermost surface along the C-X axis (a phenomenon known as a σ-hole), making them potential halogen bond donors. Concurrently, the area perpendicular to the C-X bond is typically negative, allowing for electrophilic interactions.

This detailed mapping allows for the prediction of intermolecular interactions and the initial steps of chemical reactions. For instance, in a hydrogen-bonding scenario, the hydroxyl hydrogen would act as the donor, while the oxygen or nitrogen atoms would serve as acceptors.

| Molecular Region | Predicted Electrostatic Potential | Potential Type of Interaction |

|---|---|---|

| Oxygen Atom (of -OH) | Strongly Negative (Red) | Electrophilic Attack / Hydrogen Bond Acceptor |

| Nitrogen Atom (Pyridine Ring) | Negative (Red/Orange) | Electrophilic Attack / Protonation Site |

| Hydrogen Atom (of -OH) | Strongly Positive (Blue) | Nucleophilic Attack / Hydrogen Bond Donor |

| Pyridine Ring Carbons/Hydrogens | Near Neutral to Slightly Positive (Green/Yellow) | General van der Waals Interactions |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds and lone pairs). wisc.edu This analysis is particularly valuable for quantifying electron delocalization, hyperconjugative interactions, and charge transfer, which are key factors in molecular stability. researcher.life The stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO is calculated using second-order perturbation theory. scirp.org

Key stabilizing interactions include:

LP (O) → π (C-C):* The most significant delocalization involves the lone pairs of the hydroxyl oxygen atom interacting with the adjacent π* orbitals of the C3-C4 and C4-C5 bonds in the pyridine ring. This p-π conjugation is a powerful stabilizing force.

LP (N) → π (C-C):* The lone pair of the ring nitrogen atom also participates in delocalization into the π* orbitals of the adjacent C2-C3 and C5-C6 bonds, reinforcing the aromatic system.

LP (Cl/Br) → π (C-C):* The lone pairs on the chlorine and bromine atoms also contribute to stabilization through delocalization into the ring's π-system, although the effectiveness of this overlap is generally less than that of second-period elements like oxygen and nitrogen.

These interactions indicate a significant departure from a purely localized Lewis structure, with electron density being shared throughout the π-system. This delocalization strengthens the bonds, stabilizes the molecule, and influences its electronic properties and reactivity.

| Donor NBO | Acceptor NBO | Interaction Type | Estimated Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (O1) | π* (C4-C5) | p-π Conjugation | ~40-50 |

| LP (O1) | π* (C3-C4) | p-π Conjugation | ~20-30 |

| LP (N1) | π* (C2-C3) | Ring Delocalization | ~25-35 |

| LP (Cl) | π* (C2-C3) | p-π Conjugation | ~5-10 |

| LP (Br) | π* (C3-C4) | p-π Conjugation | ~4-8 |

Tautomeric Forms and Energetic Stability of this compound

Substituted 4-hydroxypyridines can exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one isomers. This phenomenon, a form of keto-enol tautomerism, is critical to the compound's structure and reactivity. wikipedia.org For the title compound, this equilibrium is between the aromatic alcohol form, This compound (the "enol" or "ol" form), and the non-aromatic (but conjugated) ketone form, 3-Bromo-2-chloro-1H-pyridin-4-one (the "keto" or "one" form).

The relative stability of these two tautomers is highly dependent on the surrounding environment (i.e., the phase or solvent). stackexchange.com

Gas Phase: In the absence of intermolecular interactions, computational studies on the parent 4-hydroxypyridine (B47283) system have shown that the aromatic hydroxypyridine ("ol") form is more stable than the pyridone ("one") form. wayne.eduacs.org This preference is attributed to the energetic favorability of the fully aromatic π-system in the hydroxypyridine tautomer.

Solution/Crystalline Phase: In polar solvents or the solid state, the equilibrium shifts dramatically to favor the pyridin-4(1H)-one tautomer. wikipedia.orgstackexchange.com This reversal is due to the much larger dipole moment of the pyridone form, which allows for stronger intermolecular interactions, such as dipole-dipole forces and hydrogen bonding with polar solvent molecules. The charge-separated resonance structure of the pyridone form, which places a negative charge on the electronegative oxygen and a positive charge on the nitrogen, is significantly stabilized by polar surroundings.

Therefore, while this compound is the nominal name, in polar media or the solid state, it is expected to exist predominantly as the 3-Bromo-2-chloro-1H-pyridin-4-one tautomer.

| Tautomer | Structure | Phase | Predicted Relative Stability | Key Stabilizing Factors |

|---|---|---|---|---|

| This compound | Pyridinol ("ol" form) | Gas Phase | More Stable | Aromaticity of the pyridine ring |

| 3-Bromo-2-chloro-1H-pyridin-4-one | Pyridone ("one" form) | Gas Phase | Less Stable | Stronger C=O bond |

| This compound | Pyridinol ("ol" form) | Polar Solvent / Solid | Less Stable | Aromaticity |

| 3-Bromo-2-chloro-1H-pyridin-4-one | Pyridone ("one" form) | Polar Solvent / Solid | More Stable | High polarity, strong intermolecular forces, resonance stabilization |

Solvent Effects on Electronic and Spectroscopic Properties

The electronic structure and spectroscopic properties of a molecule are not intrinsic but can be profoundly influenced by its environment. The effect of a solvent on a solute's properties can be modeled computationally using methods like Time-Dependent Density Functional Theory (TD-DFT) combined with a solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). qu.edu.qagaussian.com This approach treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution, providing insight into how solvent polarity affects electronic transitions. yu.edu.jo

For this compound, changing the solvent is expected to cause measurable shifts in its electronic properties and UV-Vis absorption spectrum (solvatochromism).

HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are sensitive to solvent polarity. Polar solvents tend to stabilize both orbitals, but often to different extents. This differential stabilization typically leads to a decrease in the HOMO-LUMO energy gap as solvent polarity increases. A smaller energy gap implies that less energy is required for electronic excitation.

Spectroscopic Properties (λmax): The wavelength of maximum absorption (λmax) in the UV-Vis spectrum corresponds to electronic transitions, most commonly the π→π* and n→π* transitions. The effect of the solvent on λmax depends on the nature of the transition.

π→π transitions:* In molecules like this, the excited state is often more polar than the ground state. Polar solvents stabilize the more polar excited state to a greater extent, reducing the energy gap for the transition. This typically results in a shift of λmax to longer wavelengths (a bathochromic or red shift).

n→π transitions:* These transitions often involve the promotion of a non-bonding electron (e.g., from the oxygen lone pair) to an antibonding π* orbital. The ground state is stabilized by hydrogen bonding with protic solvents, which lowers its energy. The excited state is less able to participate in such strong interactions. Consequently, the energy gap for the transition increases, leading to a shift to shorter wavelengths (a hypsochromic or blue shift).

Computational simulations using TD-DFT with the IEFPCM model can predict these shifts and help in the interpretation of experimental spectra.

| Solvent | Dielectric Constant (ε) | Predicted HOMO-LUMO Gap | Predicted λmax Shift (π→π*) |

|---|---|---|---|

| Gas Phase | 1.0 | Highest | Reference (Shortest λ) |

| Cyclohexane | 2.0 | High | Slight Red Shift |

| Ethanol | 24.5 | Lower | Moderate Red Shift |

| Water | 80.1 | Lowest | Significant Red Shift |

Reactivity and Mechanistic Studies of 3 Bromo 2 Chloropyridin 4 Ol

Electronic and Steric Effects of Substituents (Bromine, Chlorine, Hydroxyl Group) on Pyridine (B92270) Ring Reactivity

The chemical reactivity of the 3-Bromo-2-chloropyridin-4-ol molecule is dictated by the combined electronic and steric influences of its three substituents on the inherently electron-deficient pyridine ring. The nitrogen heteroatom exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the ortho (C2, C6) and para (C4) positions. stackexchange.com

The substituents modulate this inherent reactivity:

Chlorine and Bromine: As halogens, both the chloro group at C2 and the bromo group at C3 are electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect further deactivates the ring towards electrophilic aromatic substitution. Conversely, they possess lone pairs that can be donated into the aromatic system via the mesomeric effect (+M), although this effect is generally weaker for chlorine and bromine compared to their inductive withdrawal.

Hydroxyl Group: The hydroxyl (-OH) group at the C4 position has a dual electronic nature. It is inductively electron-withdrawing (-I) due to the electronegativity of the oxygen atom but is a powerful mesomeric electron-donating group (+M) through resonance, which significantly increases the electron density of the pyridine ring. This +M effect strongly activates the ring towards electrophilic attack. Under basic conditions, deprotonation to form a pyridin-oxide anion (-O⁻) dramatically enhances its electron-donating character, further influencing reactivity. Furthermore, this compound can exist in equilibrium with its tautomeric form, 3-bromo-2-chloro-1H-pyridin-4-one. The electronic properties of this pyridone tautomer differ significantly from the pyridinol form, which can alter the molecule's reaction pathways.

Steric Effects: The chlorine atom at the C2 position, adjacent to the ring nitrogen, and the bromine atom at C3 create steric hindrance. This can influence the approach of reagents, potentially affecting the regioselectivity of substitution reactions.

The net effect of these substituents is a pyridine ring that is highly polarized. The strong electron-donating nature of the C4-hydroxyl group counteracts the deactivating influence of the nitrogen and halogen atoms, making the ring more susceptible to electrophilic attack than a simple dihalopyridine. For nucleophilic substitutions, the electron-deficient nature of the ring is maintained, particularly at the halogen-bearing carbons, setting the stage for SNAr reactions.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Net Electronic Effect |

|---|---|---|---|---|

| Chlorine (-Cl) | C2 | Strongly Withdrawing | Weakly Donating | Deactivating |

| Bromine (-Br) | C3 | Strongly Withdrawing | Weakly Donating | Deactivating |

| Hydroxyl (-OH) | C4 | Withdrawing | Strongly Donating | Activating |

Electrophilic Aromatic Substitution Pathways of this compound

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgyoutube.com When the reaction does proceed, it selectively occurs at the C3 and C5 positions. quimicaorganica.org In this compound, the powerful activating and ortho, para-directing hydroxyl group at C4 dictates the regiochemical outcome.

The hydroxyl group directs incoming electrophiles to its ortho positions, which are C3 and C5. The C3 position is already occupied by a bromine atom. Therefore, electrophilic aromatic substitution is strongly predicted to occur at the C5 position. The activating +M effect of the hydroxyl group makes the ring significantly more reactive towards electrophiles than unsubstituted pyridine, enabling reactions like nitration, halogenation, and sulfonation to proceed under milder conditions. The reaction is anticipated to follow the canonical two-step EAS mechanism, involving the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

| Position | Influence of Substituents | Predicted EAS Reactivity |

|---|---|---|

| C5 | Activated (ortho to -OH group) | Most Favorable Site |

| C6 | Deactivated (ortho to Nitrogen) | Unfavorable |

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings bearing a suitable leaving group. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as a key intermediate. wikipedia.org The pyridine ring is inherently activated for SNAr at the C2 and C4 positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comyoutube.com

In this compound, there are two potential leaving groups: the chlorine atom at C2 and the bromine atom at C3. Based on the principles of SNAr on pyridine derivatives, nucleophilic attack is overwhelmingly favored at the C2 and C4 positions. Since the C4 position is occupied by a hydroxyl group, the C2 position is the prime site for nucleophilic attack. The stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom makes the displacement of the C2-chloro group the most probable SNAr pathway. Attack at the C3 position is electronically disfavored as the resulting negative charge cannot be delocalized onto the ring nitrogen. Therefore, high regioselectivity for substitution at the C2 position is expected.

The hydroxyl group at C4 has a complex influence on SNAr reactivity. Its electron-donating resonance effect (+M) increases the electron density of the ring, which generally deactivates the substrate towards nucleophilic attack. This deactivating effect is even more pronounced under basic conditions where the hydroxyl group is deprotonated to the strongly electron-donating oxide anion (-O⁻). This would suggest that the SNAr reaction might be slower on this substrate compared to a pyridine ring with only electron-withdrawing groups. However, the tautomeric pyridone form may present an alternative reaction pathway with different reactivity characteristics.

The leaving group ability in SNAr reactions often follows the order F > Cl > Br > I. This is contrary to SN1 and SN2 reactions and is because the C-X bond is broken in a fast, non-rate-determining step after the formation of the Meisenheimer complex. The high electronegativity of fluorine stabilizes the transition state leading to the intermediate, accelerating the rate-determining nucleophilic attack. researchgate.net While chlorine is a better leaving group than bromine in terms of bond strength, the electronic factors governing the initial attack are dominant. Kinetic studies on related systems, such as substituted nitropyridines, often show a linear Brønsted-type plot, confirming a mechanism where nucleophilic attack is rate-determining. researchgate.net The reaction rate can be predicted using computational models that consider factors like the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the carbon undergoing substitution. chemrxiv.org

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with aryl halides. lumenlearning.com The key step in the catalytic cycle for these reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.

The regioselectivity of cross-coupling reactions on polyhalogenated substrates is determined by the relative rates of oxidative addition at the different C-X bonds. The reactivity of halogens in this step generally follows the order: I > Br > OTf > Cl. baranlab.org

In this compound, the presence of a C-Br bond at position 3 and a C-Cl bond at position 2 suggests a strong potential for selective cross-coupling. The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. Consequently, palladium-catalyzed cross-coupling reactions are expected to occur with high selectivity at the C3 position, leaving the C2-chloro group intact for subsequent transformations. This orthogonal reactivity allows for the stepwise functionalization of the pyridine ring. For example, a Suzuki coupling could be performed selectively at C3, followed by an SNAr reaction at C2. nih.gov

| Halogen Bond | Position | Relative Reactivity in Oxidative Addition | Predicted Site of Cross-Coupling |

|---|---|---|---|

| C-Br | C3 | High | Highly Favorable |

| C-Cl | C2 | Low | Unfavorable (under selective conditions) |

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a fundamental palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. wikipedia.orgnih.gov This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org The general mechanism involves an oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Despite the broad utility of this reaction, a search of scholarly databases and chemical literature did not yield any specific studies or data on the application of the Suzuki-Miyaura cross-coupling reaction to this compound. Consequently, there are no detailed research findings, reaction conditions, or yields to report for this specific transformation.

Other Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Stille)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings are critical tools in synthetic chemistry for C-C bond formation.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org

Stille Reaction: This reaction creates a C-C bond by coupling an organotin compound with an sp2-hybridized organic halide. organic-chemistry.orgwikipedia.org

A thorough literature search found no specific examples or studies detailing the use of this compound as a substrate in Sonogashira, Heck, or Stille cross-coupling reactions. While these reactions are well-established for a wide range of pyridine derivatives, nih.govresearchgate.netnih.gov specific protocols, catalyst systems, and outcomes for this compound have not been documented.

Mechanistic Investigations of Reactions Involving this compound

Detailed mechanistic investigations are crucial for understanding reaction pathways, optimizing conditions, and expanding the scope of chemical transformations. Such studies often involve the identification of intermediates, transition state analysis, and kinetic experiments.

Identification and Characterization of Reaction Intermediates

No published studies were found that focus on the mechanistic aspects of reactions involving this compound. As a result, there is no information available regarding the identification or characterization of any reaction intermediates formed during its potential transformations.

Transition State Analysis and Reaction Pathway Determination

Computational and experimental studies are used to analyze transition states and determine the most likely reaction pathways. For this compound, no literature concerning transition state analysis or reaction pathway determination for any of its potential reactions could be located.

Isotope Labeling Studies for Elucidating Reaction Mechanisms

Isotope labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive insights into the underlying mechanism. A review of the scientific literature revealed no isotope labeling studies that have been conducted on this compound to elucidate the mechanism of any of its reactions.

Derivatization and Functionalization of 3 Bromo 2 Chloropyridin 4 Ol

Modifications at the Hydroxyl Group of 3-Bromo-2-chloropyridin-4-ol

The hydroxyl group at the C4 position of the pyridine (B92270) ring is a key site for functionalization.

Detailed experimental data on the etherification and esterification of this compound is not extensively available in the public domain. However, based on the general reactivity of hydroxypyridines, the hydroxyl group is expected to undergo standard O-alkylation and O-acylation reactions to form ethers and esters, respectively. These reactions would typically involve deprotonation of the hydroxyl group with a suitable base, followed by reaction with an alkyl halide or an acyl chloride.

Information regarding the oxidation of the hydroxyl group of this compound is not readily found in scientific literature. Pyridin-4-ols exist in tautomeric equilibrium with their corresponding pyridone forms. Consequently, oxidation reactions might not proceed in a straightforward manner to yield a simple ketone, and could potentially lead to more complex transformations or degradation of the pyridine ring.

Transformations Involving Halogen Atoms of this compound

The presence of both bromine and chlorine atoms on the pyridine ring offers opportunities for selective transformations, typically through metal-catalyzed cross-coupling reactions or reduction.

The selective removal of one halogen over the other is a common strategy in organic synthesis. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that selective reduction or dehalogenation at the C3 position (bromine) might be achievable under specific catalytic conditions, such as catalytic hydrogenation. researchgate.netorganic-chemistry.org However, specific protocols for the selective dehalogenation of this compound have not been detailed in available research.

The halogen atoms on the pyridine ring are prime sites for the introduction of new functional groups via cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds is key to achieving selectivity. In palladium-catalyzed reactions, the C-Br bond is typically more reactive than the C-Cl bond.

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.orgrug.nl It is plausible that this compound could undergo selective amination at the more reactive C3-bromo position.

Carbon-Carbon (C-C) Bond Formation:

Suzuki Coupling: This reaction couples an aryl halide with a boronic acid or ester. researchgate.netresearchgate.netnih.govnih.govsemanticscholar.org Selective coupling at the C3-bromo position of this compound would be expected.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.orgresearchgate.net Similar to other cross-coupling reactions, the C3-bromo position would be the more likely site of reaction.

Introduction of Nitriles: While cyanation of halopyridines is a known transformation, specific examples utilizing this compound are not documented.

The table below summarizes the expected regioselectivity for these transformations.

| Reaction Type | Coupling Partner | Expected Position of Functionalization |

| Buchwald-Hartwig Amination | Amines | C3 (Bromine) |

| Suzuki Coupling | Boronic Acids/Esters | C3 (Bromine) |

| Sonogashira Coupling | Terminal Alkynes | C3 (Bromine) |

Functionalization of the Pyridine Ring System of this compound

Cycloaddition Reactions and Annulation Strategies

Cycloaddition and annulation reactions are powerful tools for building fused ring systems onto a heterocyclic core. For derivatives of 2-chloropyridine, such as this compound, these strategies enable the construction of novel polycyclic heteroaromatic compounds.

A notable annulation strategy involves the Tf₂O-mediated [4+2]-annulation of anthranils with 2-chloropyridines. rsc.org This process begins with the activation of anthranil by triflic anhydride (B1165640) (Tf₂O) to form a highly electrophilic intermediate. This species then undergoes an in-situ annulation reaction with the 2-chloropyridine derivative, leading to the formation of therapeutically relevant pyridoquinazolinones. rsc.org This methodology is tolerant of various functional groups and provides a direct route to complex fused systems. While this specific reaction has been demonstrated on general 2-chloropyridines, the principles are applicable to the this compound scaffold, offering a pathway to novel fused pyridines.

Another relevant transformation involves the generation of pyridyne intermediates from halopyridines. researchgate.netnih.gov The treatment of a dihalopyridine with a strong base can lead to a highly reactive 3,4-pyridyne, which can be trapped in cycloaddition reactions with dienes like furan to yield bicyclic adducts. researchgate.net This strategy allows for the difunctionalization of the pyridine ring in a single, regioselective step. nih.gov

Directed Ortho-Metalation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a potent technique for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net In this process, a directing metalation group (DMG) guides a strong base to deprotonate a specific adjacent position, creating a carbon-metal bond. This organometallic intermediate can then be trapped by a variety of electrophiles.

For the this compound scaffold, the hydroxyl group at C-4 is a powerful DMG. Following protection of the hydroxyl group (e.g., as a methoxy or other ether), it would strongly direct lithiation to the C-5 position. The chloro and bromo substituents also exert directing effects. For instance, in 2-chloropyridine, lithium diisopropylamide (LDA) exclusively directs metalation to the C-3 position. researchgate.netlookchem.com However, the C-4 hydroxyl (or protected hydroxyl) group's directing ability is typically dominant.

Unusual regioselectivity can also be achieved. The use of a superbase, such as BuLi-LiDMAE (lithium 2-(dimethylamino)ethoxide), has been shown to promote an unprecedented C-6 lithiation of 2-chloropyridine, providing access to otherwise difficult-to-obtain isomers. researchgate.netlookchem.comnih.gov

Once the pyridine ring is metalated, typically at the C-5 position, the resulting organolithium species can be quenched with a wide array of electrophiles to introduce new functional groups.

| Directing Group | Base | Electrophile (E+) | Resulting Functional Group | Reference Example |

|---|---|---|---|---|

| -Cl (on 2-chloropyridine) | LDA | D₂O | -D (Deuterium) | researchgate.net |

| -Cl (on 2-chloropyridine) | BuLi-LiDMAE | PhCHO | -CH(OH)Ph | researchgate.net |

| -COOH (on isonicotinic acid) | n-BuLi / TMP | PhCHO | Lactone formation after workup | mdpi.com |

| -Br (on 3-bromopyridine) | LDA | (CH₃)₂CO | -C(OH)(CH₃)₂ | researchgate.net |

| -OEt (on 3-chloro-2-ethoxypyridine) | TMPLi | I₂ | -I (Iodine) | nih.gov |

Scalable Synthetic Methodologies for Derivatization (e.g., Multi-gram scale syntheses)

The transition from laboratory-scale synthesis to larger, multi-gram production is a critical step in chemical development. For derivatives of this compound, scalable methodologies are essential for enabling further research and application.

An example of a scalable procedure on a related scaffold is the multi-gram synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride. researchgate.net This process highlights key considerations for scale-up, such as the use of readily available reagents and purification methods amenable to large quantities. Another relevant example is found in a patent describing the synthesis of 3-bromo-4-chlorofuro[3,2-c]pyridine, where the final product was obtained on a 15.45-gram scale after chromatographic purification. chemicalbook.com Such procedures demonstrate the feasibility of producing functionalized halopyridine derivatives in significant quantities. These scalable methods often rely on robust, high-yielding reactions and purification techniques like crystallization or distillation to avoid the limitations of chromatography on a large scale.

Advanced Applications of 3 Bromo 2 Chloropyridin 4 Ol in Chemical Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of halogen and hydroxyl substituents makes 3-Bromo-2-chloropyridin-4-ol a valuable intermediate for synthesizing elaborate molecules. The differential reactivity of the C-Br, C-Cl, and C-O bonds allows for sequential, site-selective modifications, which is a crucial requirement in multi-step synthesis.

Precursor for Diverse Heterocyclic Systems

Halogenated pyridines are well-established precursors for a wide array of heterocyclic compounds. amazonaws.com The related compound, 3-bromo-2-chloropyridine (B150940), has been successfully employed in the synthesis of various complex heterocycles. sigmaaldrich.com For instance, it serves as a starting material for creating fused ring systems like thieno-carbolines and complex alkaloids such as nemertelline (B1230561). sigmaaldrich.com The presence of the 4-hydroxyl group in this compound introduces an additional reactive site, which can be leveraged for further cyclization reactions or as an anchoring point for other molecular fragments. This trifunctionality enables its potential use in constructing a broader range of heterocyclic systems, including those based on pyranopyridines or furo[3,2-c]pyridines. chemicalbook.com

Building Block for Architecturally Complex Pyridine-Containing Scaffolds

The synthesis of architecturally complex molecules often relies on the use of densely functionalized building blocks. nih.gov The pyridine (B92270) nucleus is a common feature in many intricate natural products and synthetic compounds. nih.gov The utility of the bromochloropyridine framework is demonstrated by the synthesis of the quaterpyridine nemertelline from 3-bromo-2-chloropyridine. sigmaaldrich.com this compound provides three orthogonal handles for chemical modification: the bromine atom is amenable to metal-catalyzed cross-coupling reactions, the chlorine atom can be substituted via nucleophilic aromatic substitution, and the hydroxyl group can undergo etherification, esterification, or serve as a directing group. This multi-faceted reactivity makes it an ideal candidate for building complex, three-dimensional pyridine-containing scaffolds.

Strategic Utility in Medicinal Chemistry and Agrochemical Research

Substituted pyridines are ubiquitous in bioactive compounds. nih.govresearchgate.net The specific arrangement of halogens and other functional groups can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

Closely related isomers like 3-bromo-4-chloropyridine (B1270894) are recognized as important intermediates in the development of pharmaceuticals, including anti-inflammatory and anti-cancer agents. chemimpex.com Similarly, the 3-bromo-2-chloropyridine scaffold is integral to a class of modern insecticides. For example, it is a key component in the synthesis of potent insecticidal anthranilic diamides that function by targeting insect ryanodine (B192298) receptors. science.gov The synthesis of these agrochemicals often involves coupling the 3-bromo-2-chloropyridine moiety with other heterocyclic systems, such as pyrazoles. amazonaws.com Given these precedents, this compound stands out as a highly promising scaffold for the discovery of new therapeutic agents and crop protection chemicals. The hydroxyl group, in particular, offers a site for modification to fine-tune solubility and target engagement.

| Precursor Compound | Synthesized Compound Class | Field of Application |

| 3-Bromo-2-chloropyridine | ortho-chlorodiheteroarylamines | Medicinal Chemistry (Antimicrobial) sigmaaldrich.com |

| 3-Bromo-2-chloropyridine | Nemertelline (quaterpyridine) | Natural Product Synthesis sigmaaldrich.com |

| 3-Bromo-2-chloropyridine | Pyrazole-carboxamides | Agrochemicals (Insecticides) science.gov |

| 3-Bromo-4-chloropyridine | Various complex molecules | Pharmaceuticals (Anti-cancer, Anti-inflammatory) chemimpex.com |

Applications in Materials Science (e.g., Nonlinear Optical (NLO) properties of derivatives)

The search for new organic materials with advanced properties is a rapidly growing field of research. nih.gov Molecules with significant third-order nonlinear optical (NLO) properties are in high demand for applications in photonics and optical signal processing. nih.govresearchgate.net A common design strategy for NLO materials is the creation of "push-pull" systems, where electron-donating and electron-withdrawing groups are connected through a π-conjugated bridge. nih.gov

Heterocyclic systems, including pyrimidine (B1678525) and pyridine derivatives, have been investigated as scaffolds for NLO chromophores. nih.govresearchgate.net The this compound core possesses inherent features suitable for this purpose. The pyridine ring, particularly when substituted with electron-withdrawing halogens, acts as an electron-deficient (acceptor) unit. The hydroxyl group at the 4-position, or its derivatives (e.g., an alkoxy or amino group), can function as an electron-donating (push) component. By chemically modifying this scaffold, it is possible to design novel chromophores with tailored NLO responses, making it a promising platform for the development of new materials for optical technologies. rsc.org

Rational Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and agrochemical development. nih.gov They involve the systematic modification of a lead compound's structure to understand how chemical changes affect its biological activity, thereby guiding the optimization of potency and other essential properties. nih.govmdpi.com

The this compound scaffold is exceptionally well-suited for SAR studies due to its three distinct and addressable functional groups. A medicinal or agrochemist can rationally design and synthesize libraries of analogs by:

Modifying the C3-Position: Utilizing the bromine atom for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of aryl, alkyl, or amino substituents.

Modifying the C2-Position: Exploiting the chlorine atom for nucleophilic aromatic substitution reactions.

Modifying the C4-Position: Derivatizing the hydroxyl group to form ethers, esters, or other functional groups to probe the impact of size, electronics, and hydrogen-bonding capacity at this position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.